2-シクロプロピル-N4-(2,2,2-トリフルオロエチル)ピリミジン-4,6-ジアミン

説明

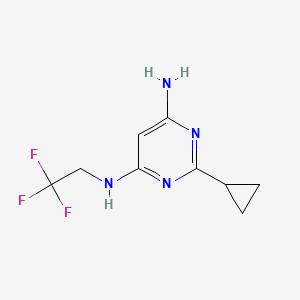

2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C9H11F3N4 and its molecular weight is 232.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

ピリミジン誘導体は、急速に分裂するがん細胞を標的にするために、化学療法で広く使用されています。5-フルオロウラシル(5-FU)やシタラビンなどの化合物は、がん細胞のDNA合成を阻害することが知られており、細胞死につながります。 これらの誘導体は、腫瘍の増殖を遅らせ、患者の転帰を改善することにより、さまざまながんの治療に重要な役割を果たしています .

材料科学

ピリミジンの応用は、ポリマーやナノ粒子を含む高度な材料の製造における可能性が調査されている材料科学の分野にまで広がっています .

抗菌活性

ピリミジン誘導体は、抗菌活性を示しており、さまざまな生物学的受容体に対する選択的な親和性を備えた多様な化合物のライブラリに貢献しています .

抗ウイルス活性

ピリミジンアナログは、DNAとRNAのヌクレオチド塩基と構造が似ているため、抗ウイルス療法において重要であり、ウイルス感染の治療に役立ちます .

抗結核活性

一部のピリミジン誘導体は、抗結核剤として有望な結果を示しており、結核の治療のための新しい道を提供しています .

降圧作用と抗炎症作用

これらの誘導体は、心臓血管疾患や炎症性疾患の治療に不可欠な降圧作用と抗炎症作用も示しています .

抗酸化活性

ピリミジン誘導体は、抗酸化剤として作用し、細胞を酸化ストレスと潜在的な損傷から保護するのに役立ちます .

農業用途

農業では、ピリミジン誘導体は植物成長調整剤や除草剤として使用されており、医薬品以外の用途における多用途性を示しています .

各アプリケーションの詳細については、特定の化合物とその作用機序に関するさらなる調査が必要です。

ピリミジン誘導体の生物学的可能性 ピリミジン | 式、特性と用途 ピリミジン誘導体の抗菌活性 ピリミジン誘導体の合成、反応、および用途 ピリミジン誘導体:…に対する闘争における重要性 分子 | フリーフルテキスト | 新規ピリミジン誘導体…として

作用機序

Target of Action

Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, have been found to inhibit cyclin-dependent protein kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk6, which likely results in the disruption of cell cycle progression and transcription regulation .

Biochemical Pathways

Given the potential inhibition of cdk6, it can be inferred that the compound may affect pathways related to cell cycle progression and transcription regulation .

Result of Action

Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine may also have potential anti-cancer effects.

生物活性

2-Cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has attracted attention for its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases. Understanding its biological activity is crucial for the development of effective drugs.

- IUPAC Name : 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

- Molecular Formula : C10H13F3N4

- Molecular Weight : 246.23 g/mol

The biological activity of 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit dihydrofolate reductase (DHFR) from Plasmodium falciparum, which is a critical target in malaria treatment. The compound's structural characteristics allow it to bind effectively to the active sites of these enzymes, thereby blocking their function and leading to altered metabolic pathways.

Biological Activity Data

Recent studies have evaluated the compound's efficacy against various biological targets:

| Target | Inhibition Activity (Ki/IC50) | Study Reference |

|---|---|---|

| PfDHFR (wild-type) | Ki = 1.3–243 nM | |

| PfDHFR (quadruple mutant) | Ki = 13–208 nM | |

| Whole-cell P. falciparum | IC50 = 0.4–28 μM |

Case Studies

- Antimalarial Activity : A series of derivatives were synthesized and tested for their ability to inhibit PfDHFR. The results indicated that while some compounds displayed promising inhibition in biochemical assays, their effectiveness diminished in whole-cell assays due to permeability issues or metabolic stability.

- Antitumor Potential : In vitro studies have also explored the cytotoxic effects of similar pyrimidine derivatives against cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colon cancer), and T-24 (bladder cancer). These studies suggested that compounds with similar structures could induce apoptosis through various signaling pathways, indicating potential for anticancer applications .

- Pharmacokinetic Studies : Further research into the pharmacokinetics of these compounds is essential to enhance their efficacy and reduce toxicity. Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to optimize drug formulation strategies.

特性

IUPAC Name |

2-cyclopropyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)4-14-7-3-6(13)15-8(16-7)5-1-2-5/h3,5H,1-2,4H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPDIEDGIHVVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。